2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Overview
Description
2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a tricyclic core structure with diazatricyclo moieties and an allyloxyphenyl group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Diazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclo core. Reagents such as strong bases or acids may be used to facilitate the cyclization process.
Introduction of the Allyloxyphenyl Group: The allyloxyphenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a suitable solvent and a catalyst to ensure high yield and purity.
Final Modifications: The final step may involve additional modifications to introduce the dimethyl groups at specific positions on the tricyclic core. This can be achieved through selective methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:
Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle potentially hazardous reagents and reaction conditions.
Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.
Chemical Reactions Analysis
Types of Reactions
2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule. Common reagents include alkyl halides and strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydride, and other strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Mechanism of Action
The mechanism by which 2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-[4-(methoxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with a methoxy group instead of an allyloxy group.
2-[4-(ethoxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure with an ethoxy group.
Uniqueness
The presence of the allyloxy group in 2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one imparts unique chemical properties, such as increased reactivity in certain types of reactions and potential for forming specific interactions with biological targets. This makes it distinct from its methoxy and ethoxy analogs, which may have different reactivity and biological activity profiles.
Properties
IUPAC Name |
5,7-dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-9-23-15-7-5-14(6-8-15)16-20-10-18(2)11-21(16)13-19(3,12-20)17(18)22/h4-8,16H,1,9-13H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNJFOIRTFFPRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.